6-(Allyloxy)-1,3-benzoxathiol-2-one
Description
6-(Allyloxy)-1,3-benzoxathiol-2-one is a derivative of the 1,3-benzoxathiol-2-one scaffold, characterized by an allyloxy substituent at the 6-position of the fused benzene ring. The parent compound, 6-hydroxy-1,3-benzoxathiol-2-one (tioxolone), is well-documented for its biological activities, including antimicrobial and anti-inflammatory properties .
Properties
Molecular Formula |
C10H8O3S |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
6-prop-2-enoxy-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C10H8O3S/c1-2-5-12-7-3-4-9-8(6-7)13-10(11)14-9/h2-4,6H,1,5H2 |
InChI Key |
BXZYLMDBGOXQHD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)SC(=O)O2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physico-Chemical Properties
The introduction of diverse substituents to the 1,3-benzoxathiol-2-one core significantly alters physical and chemical properties. Key examples include:
Key Observations:
- Melting Points: Bulky or electron-withdrawing groups (e.g., bromophenyl, nitro) increase melting points due to enhanced intermolecular interactions (e.g., compound 30: 179–180°C ). In contrast, smaller substituents like methoxybenzyl reduce melting points (compound 3j: 68–70°C ).
- Spectral Features: The carbonyl stretch (C=O) of the oxathiolone ring appears consistently near 1770 cm⁻¹ across derivatives, while conjugated systems (e.g., acryolyl groups) introduce additional absorptions (1648–1612 cm⁻¹) .
Reactivity and Functional Group Compatibility
The allyloxy group in this compound offers unique reactivity, such as participation in radical-mediated thiol-ene reactions for bioconjugation applications . This contrasts with derivatives bearing inert substituents (e.g., methoxy or bromobenzyl), which lack such versatile functional handles.
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